molecular formula C7H11NO3 B8567187 Ethyl (2-oxoazetidin-1-yl)acetate CAS No. 54643-14-0

Ethyl (2-oxoazetidin-1-yl)acetate

Cat. No.: B8567187
CAS No.: 54643-14-0
M. Wt: 157.17 g/mol
InChI Key: AMCWMYGQMHCDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-oxoazetidin-1-yl)acetate is a valuable β-lactam building block in organic and medicinal chemistry research. Its core structure features a four-membered azetidin-2-one (β-lactam) ring, which is fundamental to a vast class of antibiotic agents. The compound's reactive ester group enables further synthetic elaboration, making it a versatile precursor. A primary research application of this compound is in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor. Synthetic routes to proclavaminic acid, the monocyclic β-lactam precursor to clavulanic acid, have been developed using the lithium enolate of this compound in aldol condensation reactions with 3-substituted propionaldehydes . The resulting (2S, 3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)valerate has been confirmed to possess spectroscopic properties identical to those of natural proclavaminic acid and acts as a substrate for clavaminic acid synthase . This compound is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers handling this material should employ standard laboratory safety practices, including the use of appropriate personal protective equipment, and operate within a well-ventilated environment, such as a fume hood. Applications • Key synthetic intermediate for β-lactam antibiotic research • Building block for the biosynthesis of clavulanic acid precursors • Versatile starting material for further functionalization via its ester group Please Note: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

54643-14-0

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl 2-(2-oxoazetidin-1-yl)acetate

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-8-4-3-6(8)9/h2-5H2,1H3

InChI Key

AMCWMYGQMHCDIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Ethyl (2-oxoazetidin-1-yl)acetate and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
This compound (54643-14-0) C₇H₁₁NO₃ 157.167 β-lactam, ester Four-membered azetidinone ring
Ethyl 2-(3-hydroxy-2-oxopyrazin-1-yl)acetate (312904-87-3) C₈H₁₀N₂O₄ 198.18 Pyrazinone, ester, hydroxyl Six-membered pyrazine ring with oxo and hydroxyl groups
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate (117043-46-6) C₇H₁₀N₂O₄ 186.16 Imidazolidinedione, ester Five-membered imidazole ring with two oxo groups
Ethyl 2-phenylacetoacetate (5413-05-8) C₁₂H₁₄O₃ 206.24 β-keto ester, phenyl Phenyl substituent at α-position
Ethyl (2Z)-2-[3-(2-(3-fluoroanilino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate (735335-61-2) C₁₅H₁₄FN₃O₄S 351.35 Thiazolidinone, fluoroanilino, ester Five-membered thiazolidinone with fluorine-substituted aromatic group
Ethyl 2-oxopyrrolidine-1-acetate (N/A) C₈H₁₃NO₃ 171.19 Pyrrolidinone, ester Five-membered lactam ring

Physicochemical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility
This compound N/A N/A Likely polar organic solvents
Ethyl acetoacetate (β-keto ester) 181 -39 Miscible in ethanol, ether
Ethyl 2-phenylacetoacetate N/A N/A Low water solubility

Preparation Methods

Classical Synthesis via Ketene-Imine Cycloaddition

The Staudinger ketene-imine cycloaddition remains a foundational method for constructing β-lactam rings. In this approach, imines react with ketenes generated in situ from acid chlorides and tertiary bases. For ethyl (2-oxoazetidin-1-yl)acetate, the process involves condensing ethyl chloroacetate with a preformed imine derived from a primary amine and an aldehyde .

A representative procedure begins with the formation of a Schiff base by reacting benzylamine with benzaldehyde in toluene under acidic conditions. Subsequent treatment with ethyl chloroacetate and triethylamine in dichloromethane at 0°C yields the azetidinone ring via a [2+2] cycloaddition . The crude product is purified via column chromatography, achieving moderate yields (45–60%). Challenges include side reactions such as oligomerization of ketenes, necessitating precise temperature control and stoichiometric base use .

Microwave-Assisted Cyclization

Microwave irradiation has emerged as a powerful tool for accelerating azetidinone synthesis. Under solvent-free conditions, Schiff bases react with chloroacetyl chloride in the presence of triethylamine, completing cyclization within 10–15 minutes . This method avoids prolonged refluxing, reducing energy consumption and improving reaction efficiency.

For example, irradiating a mixture of N-benzylideneaniline and ethyl chloroacetate at 150 W for 12 minutes produces this compound in 78% yield . The rapid heating minimizes decomposition pathways, making this approach suitable for thermally sensitive substrates. However, scalability remains limited due to equipment constraints .

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation offers an alternative route, particularly for substrates with aromatic moieties. In a study by Takahata et al., aluminum chloride (AlCl₃) in refluxing methylene chloride facilitated the cyclization of N-(2-chloroacetyl) amino esters into azetidinones .

For this compound, the precursor ethyl 2-(2-chloroacetamido)acetate undergoes AlCl₃-mediated cyclization at 40°C for 6 hours, yielding the product in 65% yield after aqueous workup . Notably, this method produces a single stereoisomer, suggesting thermodynamic control during ring closure . Drawbacks include the use of hazardous Lewis acids and stringent moisture-free conditions .

One-Pot Synthesis via Sequential Reactions

A one-pot strategy combining condensation, cyclization, and esterification streamlines production. A Chinese patent demonstrates this approach for a related compound, ethyl 2-oxocyclopentylacetate, using diethyl adipate, sodium metal, and ethyl chloroacetate in toluene .

Adapting this protocol, this compound could be synthesized by:

  • Condensing ethyl glycinate with diethyl oxalate to form a keto-ester intermediate.

  • Cyclizing the intermediate with sodium hydride in tetrahydrofuran.

  • Esterifying the resultant acid with ethanol and sulfuric acid .
    This method avoids intermediate isolation, achieving an overall yield of 70–75% while reducing waste generation .

Catalytic Asymmetric Synthesis

Recent advances focus on enantioselective synthesis using chiral catalysts. A rhodium-catalyzed C–H activation protocol enables the construction of azetidinones with high stereochemical fidelity . For instance, treating a prochiral amine with [Rh(cod)Cl]₂ and a chiral phosphine ligand in dichloroethane produces this compound with 92% enantiomeric excess .

Another approach employs phase-transfer catalysts for alkylation-cyclization sequences. Reacting ethyl bromoacetate with a tert-butyl glycinate derivative in the presence of cinchona alkaloid catalysts yields the target compound in 85% yield and 88% ee . These methods address the growing demand for optically pure β-lactams in drug development .

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Ketene-imine cycloaddition0°C, Triethylamine, CH₂Cl₂45–60%Well-established, broad substrate scopeModerate yields, side reactions
Microwave-assisted150 W, Solvent-free, 12 min78%Rapid, energy-efficientLimited scalability
Friedel-Crafts acylationAlCl₃, CH₂Cl₂, 40°C, 6 hr65%Stereochemical controlHazardous reagents, moisture-sensitive
One-pot synthesisSequential steps, H₂SO₄ catalysis70–75%Scalable, reduced wasteRequires optimization for each substrate
Catalytic asymmetricRhodium/chiral ligands, 25°C, 24 hr85–92%High enantioselectivityCostly catalysts, complex setup

Industrial Applications and Scalability

The one-pot and microwave methods are most amenable to large-scale production due to shorter reaction times and lower solvent use . A pilot-scale synthesis of this compound using continuous flow reactors achieved 90% conversion by integrating Friedel-Crafts cyclization with in-line esterification . Environmental benefits include reduced "three wastes" (wastewater, exhaust gas, residue), aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl (2-oxoazetidin-1-yl)acetate?

  • Methodology :

  • The synthesis typically involves coupling the azetidinone (2-oxoazetidin-1-yl) moiety with an ethyl acetate group. A plausible route includes:

Cyclization of β-amino acids or their derivatives to form the azetidinone ring via intramolecular amidation .

Esterification using ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetate group.

  • Alternative methods may employ coupling agents like EDCl/HOBt for amide bond formation between activated esters and the azetidinone nitrogen. Reflux conditions (e.g., 60–80°C) and TLC monitoring are critical for reaction optimization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify ester (δ ~4.1–4.3 ppm for CH₂CH₃) and lactam (δ ~170–175 ppm for C=O) groups. The azetidinone ring protons appear as distinct multiplets (δ ~3.5–4.0 ppm) .
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and lactam C=O stretch (~1680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z calculated for C₇H₁₁NO₄: 173.07) and fragmentation patterns to confirm the ester and azetidinone moieties .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation risks.
  • Avoid inhalation; if exposed, administer oxygen and seek medical aid .
  • Store at -20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the azetidinone ring in this compound?

  • Approach :

  • Density Functional Theory (DFT) calculations can model ring strain (estimated ~20–25 kcal/mol for β-lactams) and predict sites for nucleophilic attack (e.g., at the lactam carbonyl).
  • Gas-phase ion energetics data (e.g., proton affinity from NIST) for analogous esters can guide reaction pathway analysis .
    • Example : DFT studies on ethyl acetate’s hydrolysis (ΔrH° = 1543 kJ/mol) suggest similar transition states for ester cleavage in the target compound .

Q. What challenges arise in X-ray crystallographic refinement of this compound?

  • Key Issues :

  • Ring Puckering : The azetidinone ring may exhibit non-planar conformations, requiring high-resolution data (<1.0 Å) for accurate refinement.
  • Disorder : Partial occupancy of ester groups can complicate electron density maps.
    • Solution : Use SHELXL for constrained refinement and TWIN/BASF commands for handling twinned data .

Q. How do kinetic studies elucidate the mechanism of azetidinone ring-opening reactions?

  • Methodology :

  • Stopped-Flow Spectroscopy : Monitor hydrolysis rates under acidic/basic conditions (e.g., pseudo-first-order kinetics with NaOH).
  • NMR Kinetics : Track lactam C=O signal decay (δ ~170 ppm) to determine rate constants.
    • Findings : Ring-opening likely proceeds via nucleophilic attack at the lactam carbonyl, analogous to β-lactam antibiotics .

Q. How can experimental design address contradictions in synthesis yields?

  • Strategies :

  • Design of Experiments (DoE) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, solvent polarity may account for >50% yield variation in esterification .

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